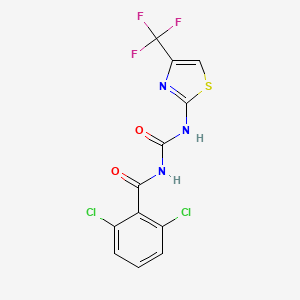
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are materials used in foams, elastomers, and coatings. This particular compound is characterized by the presence of two isocyanate groups attached to a cyclohexyl and a tolyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate typically involves the reaction of 2-isocyanatocyclohexylmethanol with p-tolyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield. The reaction is performed at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of continuous flow reactors also enables the efficient handling of hazardous isocyanate intermediates, reducing the risk of exposure to toxic substances.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: It can react with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as water, leading to the formation of carbamic acids.
Polymerization Reactions: It can undergo polymerization to form polyurethanes, which are used in a wide range of applications.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with isocyanates to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to enhance the reaction rate and yield.
Solvents: Solvents like dichloromethane and toluene are used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Polyurethanes: Formed by the polymerization of isocyanates with polyols.
Aplicaciones Científicas De Investigación
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the modification of biomolecules for various biological studies.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved in these reactions include the formation of covalent bonds between the isocyanate groups and the nucleophilic sites on the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Methacryloyloxyethyl isocyanate: Similar in reactivity but used primarily in the production of synthetic resins.
2-Isocyanatoethyl methacrylate: Another isocyanate compound used in polymer synthesis.
Uniqueness
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is unique due to its dual isocyanate functionality, which allows it to participate in a wide range of chemical reactions and form diverse products. Its structure also provides enhanced reactivity and versatility compared to other isocyanates.
Propiedades
Número CAS |
93805-52-8 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-7-16(18-11-20)14(8-12)9-13-4-2-3-5-15(13)17-10-19/h6-8,13,15H,2-5,9H2,1H3 |
Clave InChI |
CXFJDACSYSPPFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=C=O)CC2CCCCC2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















